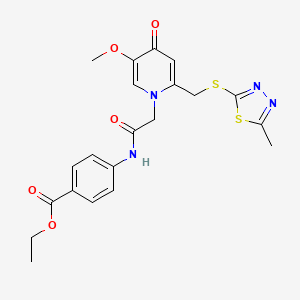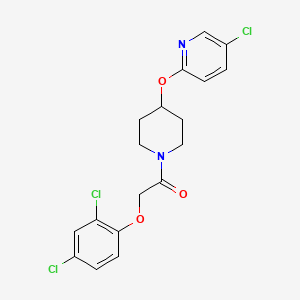
1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone, also known as JNJ-7925476, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in scientific research.
Wirkmechanismus
1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone works by inhibiting the activity of several enzymes and signaling pathways, including the phosphoinositide 3-kinase (PI3K) pathway, which plays a critical role in cell growth and survival. By inhibiting this pathway, 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone can induce cell death and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone has been shown to have several biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress in animal models, making it a potential therapeutic agent for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone has several advantages for lab experiments, including its small size, high potency, and specificity for its target enzymes and signaling pathways. However, its limitations include its potential toxicity and off-target effects, which must be carefully evaluated in preclinical studies.
Zukünftige Richtungen
There are several future directions for scientific research on 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone, including its potential use in combination with other drugs for enhanced therapeutic effects. It may also be studied for its potential effects on other diseases, such as cardiovascular disease and metabolic disorders. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone.
Synthesemethoden
The synthesis of 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone involves several steps, including the preparation of 5-chloro-2-pyridinecarboxylic acid, which is then converted to 5-chloro-2-pyridinol. The latter compound is then reacted with piperidine and 4-chlorobenzyl chloride to form the intermediate, which is then coupled with 2,4-dichlorophenoxyacetic acid to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in these diseases, making it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
1-[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-2-(2,4-dichlorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl3N2O3/c19-12-1-3-16(15(21)9-12)25-11-18(24)23-7-5-14(6-8-23)26-17-4-2-13(20)10-22-17/h1-4,9-10,14H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLOPVKGPKHVJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2794091.png)
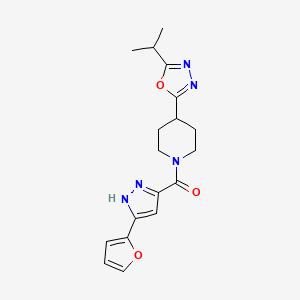
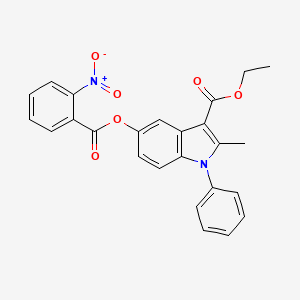

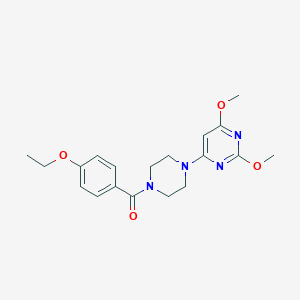

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2794103.png)
![8-(5-Bromopyridine-3-carbonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2794104.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2794105.png)

![2-Amino-4-(2-chlorophenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2794110.png)
